molecular formula C10H9Cl2N3OS B1335691 5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 588674-33-3

5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1335691
CAS No.: 588674-33-3
M. Wt: 290.17 g/mol
InChI Key: VYPDUEVSZKQUSS-UHFFFAOYSA-N
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Description

5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound known for its unique structure and properties It is part of the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2,5-dichlorophenol with formaldehyde and 4-methyl-1,2,4-triazole-3-thiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with key metabolic or signaling pathways in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol stands out due to its specific substitution pattern on the phenoxy group and the presence of the triazole ring. These structural features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-[(2,5-dichlorophenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3OS/c1-15-9(13-14-10(15)17)5-16-8-4-6(11)2-3-7(8)12/h2-4H,5H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPDUEVSZKQUSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)COC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407268
Record name 5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588674-33-3
Record name 5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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